[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl
Description
[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl is an aminyl oxidanyl radical characterized by a nitrogen-centered radical stabilized by bulky alkyl substituents. Its IUPAC name follows the parent hydride nomenclature, where "oxidanyl" denotes the hydroxyl radical (•OH) substituent . The compound features a tert-butyl group and a 2-methylbutan-2-yl group attached to the amino nitrogen, creating steric hindrance that likely enhances stability by preventing dimerization or rapid degradation.
Properties
IUPAC Name |
N-tert-butyl-N-(2-methylbutan-2-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-7-9(5,6)10(11)8(2,3)4/h11H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHHZKAPOROZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N(C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28670-60-2 | |
| Record name | tert-Amyl-tert-butyl nitroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl, a compound with the CAS number 28670-60-2, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H25N1O1, with a molecular weight of approximately 199.34 g/mol. The compound is characterized by the presence of a tert-butyl group and an amino functional group, which are crucial for its biological interactions.
Synthesis Methods
Synthesis of this compound typically involves several chemical reactions, including:
- Alkylation : The introduction of the tert-butyl group onto the amino compound.
- Oxidation : Conversion of the amino group to an oxidized form, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target proteins, potentially influencing their activity.
Case Studies and Research Findings
-
Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. A study demonstrated that these compounds could inhibit cell growth through both apoptosis and necrosis mechanisms .
Compound Cell Line IC50 (μM) Mechanism A MCF-7 15 Apoptosis B MDA-MB-231 10 Necrosis C SK-BR-3 20 Apoptosis - Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress in neuronal cells. The compound showed a reduction in reactive oxygen species (ROS) production and improved cell viability under stress conditions .
- Anti-inflammatory Activity : The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS) .
Scientific Research Applications
Overview
[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl is a compound characterized by its unique structure, which combines a tert-butyl group with a 2-methylbutan-2-yl amine. This compound has garnered interest in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and polymer science.
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, particularly in the formation of sterically hindered amines. Its steric hindrance allows for selective reactions, making it useful in complex organic transformations. Researchers have utilized it to synthesize various nitrogen-containing compounds that are pivotal in pharmaceutical development.
Key Reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives, enhancing its utility in synthetic pathways.
- Reduction: It can also undergo reduction reactions to yield simpler amines or hydrocarbons, expanding its application range in organic chemistry.
Medicinal Chemistry
While direct medicinal applications of this compound are not extensively documented, its structural analogs have been explored for potential pharmaceutical properties. The compound's unique amine structure may provide a scaffold for developing new drugs, particularly in targeting specific biological pathways.
Case Studies:
- Research has indicated that similar compounds exhibit biological activity against various diseases, suggesting that this compound could be investigated further for therapeutic uses.
Polymer Science
In the field of polymer chemistry, this compound is used as a functional monomer in the synthesis of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Applications:
- Coatings and Adhesives: The compound is being explored for use in high-performance coatings and adhesives due to its ability to improve adhesion and durability.
- Composite Materials: Its unique properties make it suitable for developing advanced composite materials used in aerospace and automotive industries.
Comparison with Similar Compounds
Structural and Functional Comparison
| Compound | Structure | Key Substituents | Radical Type | Stabilization Mechanism |
|---|---|---|---|---|
| [tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl | N-centered radical with tert-butyl and 2-methylbutan-2-yl groups | Branched alkyl groups | Aminyl oxidanyl | Steric hindrance from bulky substituents |
| TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl | Cyclic nitroxide radical with four methyl groups on a piperidine ring | Tetramethylpiperidine ring | Nitroxide | Steric and resonance stabilization |
| BHT (Butylated hydroxytoluene) | Phenolic antioxidant with tert-butyl groups | 2,6-di-tert-butyl-4-methylphenol | Phenolic oxygen radical | Steric hindrance and electron donation |
| NH2• (Azanyl) | Simple aminyl radical | None | Aminyl | None (highly reactive) |
Key Observations :
- Steric Protection: Both this compound and TEMPO derive stability from bulky substituents. TEMPO’s cyclic structure provides additional resonance stabilization, whereas the target compound relies solely on alkyl group steric effects .
- Radical Reactivity: Unlike phenolic radicals (e.g., BHT), aminyl oxidanyls participate in nitrogen-centered radical reactions. Evidence from TEMPO and BHT studies suggests that such radicals can inhibit or redirect reaction pathways by scavenging reactive intermediates .
Physicochemical Properties
| Property | This compound | TEMPO | BHT | NH2• |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~173.3 (estimated) | 156.25 | 220.35 | 16.02 |
| Solubility | Likely organic-soluble | Organic solvents | Lipophilic | Water-reactive |
| Stability | High (steric hindrance) | Very high | Moderate | Low |
| Applications | Potential radical scavenger or catalyst | Polymer stabilization, EPR studies | Antioxidant | Laboratory intermediate |
Notes:
- The target compound’s lipophilicity (due to branched alkyl groups) may make it suitable for applications in non-polar matrices, contrasting with TEMPO’s broader solvent compatibility .
- BHT’s primary role as an antioxidant differs from aminyl oxidanyls, which are more likely to act as intermediates in synthetic chemistry .
Research Findings and Mechanistic Insights
- Radical Inhibition: Studies on TEMPO and BHT demonstrate that bulky radicals inhibit unwanted side reactions by trapping reactive intermediates. For example, BHT suppresses the formation of 53 (a byproduct) in the presence of allenoates, suggesting analogous behavior for this compound .
- Steric vs. Electronic Effects : While TEMPO benefits from both steric and resonance effects, the target compound’s stability relies predominantly on steric shielding. This may result in lower thermal stability compared to TEMPO but higher reactivity in controlled environments.
Preparation Methods
Key Preparation Method from Patent Literature
A significant industrially relevant method is described in patent WO2019158550A1, which outlines a procedure for preparing tert-butyl substituted amino compounds with high purity and yield, avoiding common issues such as increased reaction viscosity and difficult stirring. Although the patent focuses on a related tert-butyl N-substituted carbamate compound, the principles are applicable to the preparation of [tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl due to structural similarities.
- Reagents: Neutral forms of the reactants are used rather than their salt forms, which is a surprising and novel approach that improves reaction efficiency.
- Reaction Medium: Acetonitrile is used as the solvent.
- Base: Triethylamine is added in controlled amounts to avoid excessive viscosity.
- Temperature: The reaction is conducted at approximately 60 °C.
- Reaction Time: Stirring times range from 1 to 10 hours, with optimal yields observed between 3 and 8 hours.
- Post-reaction Processing: The mixture is cooled gradually to between -5 °C and 10 °C, with controlled addition of water to precipitate the product, followed by filtration.
- Avoids solidification and high viscosity of the reaction mass.
- Achieves yields of up to 93%.
- Produces high-purity product suitable for direct use in subsequent syntheses.
| Step | Description | Conditions/Details |
|---|---|---|
| (a) | Use neutral reagents (not salts) | Improves yield and reduces viscosity |
| (b) | Reaction in acetonitrile | Solvent choice for optimal solubility |
| (c) | Stirring at 60 °C | 1-10 hours, preferably 3-8 hours |
| (d) | Cooling and water addition | Water:solvent ratio 0.2:1 to 2:1 (v/v) |
| (e) | Filtration of precipitated product | Temperature between -5 °C and 10 °C |
This method emphasizes careful control of reagent forms, temperature, and stirring time to maximize yield and purity while maintaining manageable reaction viscosity.
Related Synthetic Techniques and Reagents
While direct preparation of this compound is sparsely documented, related synthetic strategies provide useful context:
Amination via Ugi-type Multicomponent Reactions: Research on N-(tert-butyl)-2-(N-arylamido) acetamides shows that tert-butyl amines can be introduced via multicomponent reactions involving amines and carboxylic acids, yielding amide derivatives with good control over substitution patterns.
Amide Formation via Coupling Reagents: Condensation of tert-butyl amino phenylcarbamate with substituted carboxylic acids using EDCI and HOBt is a well-established method to form amide bonds efficiently and in excellent yields, which could be adapted for preparing related amino-oxidanyl compounds.
Disulfide Formation as Precursor Steps: The preparation of bulky tert-butyl-substituted aromatic disulfides via reaction of aromatic hydrocarbons with sulfur monochloride catalyzed by ZnCl2 provides a route to sulfur-containing intermediates that can be further functionalized.
Comparative Data Table of Preparation Parameters
Research Findings and Practical Notes
- The use of neutral reagents rather than salts significantly reduces reaction medium viscosity, facilitating stirring and scale-up.
- Controlled addition of triethylamine and water during cooling stages is critical to obtain high-purity crystalline products.
- Reaction monitoring via HPLC ensures optimal reaction time to maximize yield.
- The reaction conditions are mild enough to preserve sensitive functional groups, making the method versatile.
- Adaptation of amide coupling techniques with carbamate intermediates can provide alternative routes to related amino-oxidanyl derivatives with potential for structural modifications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl, and how do steric effects influence reaction yields?
- Methodology : Synthesis typically involves radical generation from a precursor amine. For example:
Protect the amine group with a tert-butoxycarbonyl (Boc) group to stabilize intermediates.
Oxidize the protected amine using meta-chloroperbenzoic acid (mCPBA) or TEMPO-mediated oxidation to generate the nitroxide radical .
Purify via column chromatography under inert conditions to prevent radical quenching.
- Steric hindrance from tert-butyl and 2-methylbutan-2-yl groups may slow reaction kinetics but enhance radical stability. Monitor yields using LC-MS or EPR to confirm radical formation .
Q. How can researchers validate the identity and purity of this compound, given its paramagnetic nature?
- Methodology :
- EPR Spectroscopy : Essential for confirming the presence of the unpaired electron and quantifying radical concentration .
- Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular ion peaks, as NMR signals may be broadened due to paramagnetism.
- IR Spectroscopy : Identify functional groups (e.g., N–O stretch at ~1370–1470 cm⁻¹) .
- Cross-validate with elemental analysis and X-ray crystallography (if single crystals are obtainable) .
Q. What are the stability considerations for storing and handling this compound?
- Methodology :
- Store under inert gas (Ar/N₂) at –20°C to minimize radical degradation.
- Avoid prolonged exposure to light or protic solvents, which may quench the radical.
- Monitor stability via periodic EPR measurements to assess radical lifetime .
Advanced Research Questions
Q. How can the reactivity of this compound be modulated for applications in spin-labeling or catalysis?
- Methodology :
- Spin-Labeling : Conjugate the radical to biomolecules (e.g., proteins) via NHS ester or maleimide linkages. Validate using EPR to detect site-specific spin density changes .
- Catalysis : Test redox activity in model reactions (e.g., oxidation of alcohols to ketones). Compare kinetics with non-radical analogues to isolate radical-specific effects .
Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of this nitroxide radical?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map spin density distribution and predict redox potentials.
- Simulate EPR parameters (g-tensor, hyperfine couplings) using ORCA or Gaussian software for comparison with experimental data .
Q. How do structural modifications (e.g., varying substituents) impact the radical’s stability and biological activity?
- Methodology :
- Synthesize derivatives with alternative alkyl groups (e.g., isopropyl instead of tert-butyl).
- Compare stability via accelerated degradation studies (e.g., exposure to H₂O₂ or UV light).
- Assess biological activity in antioxidant assays (e.g., DPPH radical scavenging) .
Q. What experimental strategies resolve contradictions in reported data on this compound’s solubility or reactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
